Product packaging for N,N-Dimethylphenethylamine(Cat. No.:CAS No. 1126-71-2)

N,N-Dimethylphenethylamine

Cat. No.: B073034
CAS No.: 1126-71-2
M. Wt: 149.23 g/mol
InChI Key: TXOFSCODFRHERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethylphenethylamine is a synthetic organic compound of significant interest in neuroscience and pharmacology research. Structurally, it is a phenethylamine featuring a dimethylamino group substitution, which classifies it among substituted phenethylamines and relates it to endogenous trace amines. Its primary research value lies in its role as a reference standard and investigative tool for studying trace amine-associated receptor (TAAR) systems, particularly TAAR1. The compound is postulated to act as a potent agonist at TAAR1, a G-protein coupled receptor that modulates monoaminergic systems in the brain, influencing the release and reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine. Researchers utilize this compound to probe the intricate signaling pathways of trace amines, to investigate the structural-activity relationships (SAR) of phenethylamines at TAAR1, and to explore its potential neuromodulatory effects in vitro and in preclinical model systems. This compound is essential for analytical chemists developing methods for the detection and quantification of trace amines and related substances, serving as a critical calibrant and reference material in techniques such as GC-MS, LC-MS, and HPLC. All research must be conducted in compliance with applicable local, state, and federal regulations. This product is strictly for laboratory research use and is not intended for human consumption, diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B073034 N,N-Dimethylphenethylamine CAS No. 1126-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOFSCODFRHERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10275-21-5 (hydrochloride)
Record name N,N-Dimethylphenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40150114
Record name N,N-Dimethylphenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Sweet fishy aroma
Record name N,N-Dimethylphenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name N,N-Dimethylphenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.904
Record name N,N-Dimethylphenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1126-71-2
Record name Dimethylphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylphenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylphenethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethylphenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYL-2-PHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C10U12C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Preparation for Research

Established Synthetic Pathways

The creation of N,N-DMPEA in a laboratory setting relies on fundamental organic chemistry reactions, particularly those designed for the synthesis of tertiary amines.

A direct and established method for synthesizing N,N-Dimethylphenethylamine involves the nucleophilic substitution reaction between a phenylethyl halide and dimethylamine (B145610). Specifically, 2-Phenylethyl bromide can be used as a starting material.

In a typical procedure, 2-Phenylethyl bromide is reacted with dimethylamine hydrochloride in the presence of a base, such as potassium carbonate, in a solvent like methanol (B129727). The reaction mixture is stirred, often at room temperature initially, and then heated under reflux to drive the reaction to completion. The potassium carbonate neutralizes the hydrogen chloride released from the dimethylamine hydrochloride, liberating the free dimethylamine to act as a nucleophile. The dimethylamine then displaces the bromide ion on the phenylethyl bromide in an SN2 reaction, forming the tertiary amine, this compound. orgsyn.org

Reaction Scheme: C₆H₅CH₂CH₂Br + (CH₃)₂NH·HCl + K₂CO₃ → C₆H₅CH₂CH₂N(CH₃)₂

Reactant/ReagentRole
2-Phenylethyl bromideSubstrate
Dimethylamine hydrochlorideSource of dimethylamine
Potassium carbonateBase
MethanolSolvent

The synthesis of this compound falls under the broader category of tertiary amine synthesis, for which several general methodologies exist.

Reductive Amination: This is a widely used method for preparing amines. To synthesize a tertiary amine like N,N-DMPEA, a secondary amine (dimethylamine) can be reacted with an appropriate aldehyde or ketone (phenylacetaldehyde). This reaction first forms an iminium ion, which is then reduced in situ to the tertiary amine. chemistrysteps.com Common reducing agents for this process include sodium cyanoborohydride or catalytic hydrogenation. chemistrysteps.com

Eschweiler–Clarke Reaction: This specific type of reductive amination involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269). orgsyn.orgchemicalbook.com To synthesize N,N-DMPEA, phenethylamine (B48288) could be reacted with formaldehyde and formic acid. chemicalbook.com The formaldehyde first forms an iminium ion with the phenethylamine, which is then reduced by the formic acid, resulting in methylation of the nitrogen atom. The process repeats to add a second methyl group, yielding the tertiary amine.

Alkylation of Amines: Tertiary amines can be formed by the alkylation of secondary amines. quora.comyoutube.com For instance, N-methylphenethylamine could be alkylated using a methylating agent like methyl iodide to yield this compound. However, a significant drawback of alkylating ammonia (B1221849) or primary amines is the potential for polyalkylation, which leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, complicating purification. chemistrysteps.comquora.com

Reduction of Amides: Tertiary amides can be reduced to form tertiary amines. The synthesis of N,N-dimethyl-2-phenylethanamide, followed by its reduction using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield this compound. youtube.com This method is effective for producing primary, secondary, or tertiary amines depending on the substitution of the starting amide. youtube.com

Radiosynthesis for Tracing and Imaging Studies

For in vivo research, particularly for positron emission tomography (PET), this compound can be labeled with a positron-emitting isotope. This process, known as radiosynthesis, allows the molecule to be tracked and imaged within a living organism.

Carbon-11 (B1219553) is a commonly used radionuclide for PET imaging due to its short half-life. The synthesis of [¹¹C]DMPEA is crucial for studying its biodistribution and its interaction with enzymes like monoamine oxidase-B (MAO-B) in the brain. sigmaaldrich.comnih.govnih.gov

A primary method for this synthesis is the N-alkylation of a precursor molecule with a carbon-11 labeled methylating agent. sigmaaldrich.comnih.gov

Method 1: The most common approach involves the reaction of N-methylphenylethylamine with [¹¹C]methyl iodide. sigmaaldrich.comnih.govnih.gov The radioactive [¹¹C]methyl iodide is produced and then reacted with the secondary amine precursor to introduce the carbon-11 label, yielding [¹¹C]DMPEA labeled on one of the methyl groups. nih.gov

Method 2: An alternative approach labels the phenethyl portion of the molecule. This has been accomplished by the N-alkylation of dimethylamine with [1-¹¹C]phenethyl iodide. nih.gov

The radiosynthesized product must be rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before it can be used in imaging studies. nih.gov The entire process, from production of the radionuclide to the final formulated product, must be completed quickly, often within 30-50 minutes. nih.gov

Labeling MethodPrecursor 1Precursor 2Radiochemical YieldSynthesis Time
Methyl Group LabelingN-methylphenylethylamine[¹¹C]methyl iodide30-35%30-35 min
Phenethyl Group LabelingDimethylamine[1-¹¹C]phenethyl iodide10%50 min

Isotopic labeling is a fundamental technique used to trace the path of a compound through a biological system or a chemical reaction. wikipedia.org By replacing one or more atoms of a molecule with an isotope, researchers can track its location, metabolism, and interactions. The choice of isotope depends on the detection method.

Radioisotopic Labeling: This involves using radionuclides like Carbon-11, Fluorine-18, or Tritium (³H). nih.govrsc.org The decay of these isotopes can be detected by instruments such as PET scanners or scintillation counters. wikipedia.org The synthesis of [¹¹C]DMPEA for PET imaging is a prime example of this methodology, developed to measure MAO-B activity in the brain non-invasively. nih.govnih.gov This technique allows for real-time monitoring of the compound's biodistribution and pharmacokinetics.

Stable Isotope Labeling: This method uses non-radioactive isotopes, such as Deuterium (²H), Carbon-13, or Nitrogen-15. The presence of these heavier isotopes is detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org For example, in preclinical research, a deuterated version of a compound (e.g., methamphetamine-d5) can be used as an internal standard for accurate quantification in biological samples via liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This approach is crucial for pharmacokinetic studies that require precise concentration measurements. nih.gov

Isotopic labeling, whether radioactive or stable, is an indispensable tool in pharmacology and medicinal chemistry for understanding how molecules like N,N-DMPEA behave in vivo. wikipedia.org

Pharmacological and Neurochemical Investigations

Receptor Agonism and Ligand Binding Profile

N,N-Dimethylphenethylamine (N,N-DMPEA) demonstrates notable interactions with specific G protein-coupled receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin (B10506) 1A (5-HT1A) receptor. Its activity is characterized by species-specific effects and distinct concentration-response relationships.

Trace Amine-Associated Receptor 1 (TAAR1) Activation

N,N-DMPEA has been identified as an agonist at the TAAR1 receptor. wikipedia.org This receptor is known to be activated by endogenous trace amines and psychoactive compounds like amphetamine. nih.gov The activation of TAAR1 by N,N-DMPEA is a critical aspect of its neurochemical profile.

Research indicates that N,N-DMPEA functions as a TAAR1 agonist in humans. wikipedia.org The activity of ligands at TAAR1 can be highly species-dependent. Studies on related agonists have shown that rat and mouse TAAR1 exhibit distinct structural preferences and ligand selectivities, despite having high sequence similarity. nih.govfigshare.com This species-specificity is a known characteristic of the TAAR1 receptor, though direct comparative studies detailing the potency and efficacy of N,N-DMPEA at rodent TAAR1 versus human TAAR1 are not extensively detailed in the available literature.

In vitro studies using HEK293T cells stably transfected with the human TAAR1 have been conducted to quantify the agonist activity of N,N-DMPEA. nih.gov These assays measure the production of intracellular cAMP in response to the compound. For this compound, these experiments determined a half-maximal effective concentration (EC₅₀) value of 21 µM. nih.govmdpi.com The maximum effect (Eₘₐₓ) observed was 64% of the maximal response produced by the reference full agonist, phenethylamine (B48288). nih.govmdpi.com

Table 1: Concentration-Response Data for this compound at Human TAAR1

ParameterValueReference Compound
EC₅₀ 21 µMN/A
Eₘₐₓ 64%Phenethylamine

Data sourced from in vitro assays on human TAAR1 expressed in HEK293T cells. nih.govmdpi.com

The activation of TAAR1 by phenethylamine-like ligands is rooted in specific molecular interactions within the receptor's binding pocket. The ligand binding site of aminergic G protein-coupled receptors, including TAAR1, is located within the transmembrane (TM) region, primarily composed of residues from TM3, TM5, TM6, and TM7. nih.govresearchgate.net

For amine-containing ligands, a key interaction involves a conserved aspartic acid residue in TM3 (D3.32), which typically acts as the counterion for the charged amine group of the ligand. nih.govmdpi.com Molecular modeling of various agonists suggests that hydrogen bonding with this aspartic acid residue is crucial for bioactivity. mdpi.com Furthermore, interactions with aromatic residues, such as phenylalanine, within the binding pocket contribute to ligand affinity through π–π stacking. mdpi.com Species-specific differences in ligand activation between rat and mouse TAAR1 have been attributed to key non-conserved amino acid residues in transmembrane helices 4 and 7. nih.govfigshare.com These molecular determinants form the basis for the binding and activation of TAAR1 by this compound.

Serotonin Receptor (5-HT1A) Interaction

Beyond its activity at TAAR1, N,N-DMPEA has also been investigated for its interaction with the serotonin receptor system.

There is evidence suggesting that this compound acts as a ligand at the 5-HT1A receptor in rats. wikipedia.org The 5-HT1A receptor is widely distributed in the central nervous system and plays a significant role in neuromodulation. nih.gov Studies involving other compounds have confirmed that this receptor is a key target for modulating locomotor activity and other behaviors in rat models. nih.gov While the precise nature of N,N-DMPEA's interaction (e.g., agonist, antagonist, or partial agonist) and its binding affinity at the rat 5-HT1A receptor require further detailed characterization, it is recognized as a target for the compound in this species. wikipedia.org

Adrenergic Receptor Interactions

N,N-DMPEA has been investigated for its activity at adrenergic receptors, which are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine.

Research has shown that N,N-DMPEA exhibits weak agonist activity at certain subtypes of the α1-adrenergic receptor. Specifically, it has been found to act as a weak agonist for ADRα1B and ADRα1D. nih.gov However, studies have indicated that it does not activate ADRα1A, ADRα2A, ADRα2B, ADRβ1, or ADRβ2 receptors at concentrations up to 300 µM. nih.govmdpi.com

In vitro studies using cell lines overexpressing human adrenergic receptors have provided quantitative data on the agonist activity of N,N-DMPEA. These studies measure the concentration of a substance that is required to produce 50% of its maximal effect (EC50) and the maximum response that can be produced by the substance (Emax). For N,N-DMPEA, the following values have been reported:

Adrenergic Receptor SubtypeEC50 (µM)Emax (%)
ADRα1B6.119
ADRα1D8.47.9

These data indicate that N,N-DMPEA has a relatively low potency and efficacy at these receptor subtypes compared to the endogenous agonists. nih.govmdpi.com

Exploration of Other Potential Receptor Targets

Beyond the adrenergic system, scientific inquiry has identified other receptor targets for N,N-DMPEA. There is evidence to suggest that N,N-DMPEA acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org In vitro studies have determined its potency and efficacy at this receptor, with a reported EC50 value of 21 µM and an Emax of 64%. nih.gov Additionally, research in animal models has indicated that N,N-DMPEA is a ligand at the 5-HT1A receptor in rats. wikipedia.org

Enzymatic Interactions and Biotransformation

The biotransformation of N,N-DMPEA is primarily mediated by its interaction with specific enzymes, most notably Monoamine Oxidase.

Monoamine Oxidase-B (MAO-B) Substrate Activity

N,N-DMPEA has been identified as a selective substrate for Monoamine Oxidase-B (MAO-B), an enzyme that catalyzes the oxidative deamination of monoamines. nih.gov In vitro studies have demonstrated that the deamination of N,N-DMPEA by mouse brain MAO is more sensitive to inhibition by l-deprenyl, a specific MAO-B inhibitor, than by clorgyline, a specific MAO-A inhibitor. nih.gov This selectivity for MAO-B is a key aspect of its enzymatic interaction profile.

The selective substrate activity of N,N-DMPEA for MAO-B has been leveraged for the in vivo measurement of brain MAO-B activity using radiolabeled forms of the compound. nih.govnih.gov Both N-[methyl-14C]N,N-dimethylphenylethylamine ([14C]N,N-DMPEA) and carbon-11-labeled N,N-dimethylphenylethylamine ([11C]N,N-DMPEA) have been synthesized and used as radiotracers. nih.govnih.gov

The methodology involves a metabolic trapping method. Following intravenous injection, the radiolabeled N,N-DMPEA rapidly enters the brain. nih.gov There, it is metabolized by MAO-B, leading to the production of a radioactive metabolite, [14C]dimethylamine or [11C]dimethylamine, which becomes trapped within the brain tissue. nih.gov The amount of this trapped radioactive metabolite is proportional to the activity of MAO-B in the brain. nih.gov

Substrate Specificity and Inhibition Characteristics

This compound (N,N-DMPEA) interacts with key enzymatic systems responsible for monoamine metabolism. Research indicates that N,N-DMPEA likely functions as a substrate for monoamine oxidase (MAO), particularly the MAO-B isoform, rather than as an inhibitor. wikipedia.org This characteristic is in line with its parent compound, phenethylamine, which is a known substrate for MAO-B. nih.gov Some less conclusive research has suggested an interaction with MAO-B, likely as an enzyme substrate. wikipedia.org The metabolism of N,N-DMPEA by MAO involves oxidative deamination. smolecule.com Kinetic analyses of structurally related this compound derivatives have demonstrated specific metabolic parameters for MAO-B catalysis. smolecule.com For instance, a closely related analog, 4-dimethylaminophenethylamine, shows a Michaelis constant (Km) of 5.8 micromolar with rat brain mitochondrial preparations, indicating its role as a substrate for the enzyme. smolecule.com This contrasts with other phenethylamines, such as amphetamine, which act as competitive inhibitors of MAO-A. researchgate.net

Role in Neurotransmitter Modulation and Metabolism

This compound significantly modulates catecholaminergic systems, impacting both dopamine (B1211576) and norepinephrine signaling. A primary mechanism for this modulation is its activity as an agonist at the human trace amine-associated receptor 1 (TAAR1). mdpi.com Activation of TAAR1 in the central nervous system can affect neurotransmission by increasing the release and inhibiting the reuptake of dopamine and noradrenaline. mdpi.com This action mimics the effects of endogenous catecholamines. mdpi.com

Furthermore, N,N-DMPEA exhibits direct, though weak, agonist activity at specific adrenergic receptors, which are key components of the norepinephrine signaling pathway. mdpi.com It has been shown to activate ADRα1B and ADRα1D subtypes. mdpi.com Another potential mechanism, based on its structural similarity to amphetamines, involves interaction with the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgwikipedia.org VMAT2 is responsible for transporting monoamines like dopamine and norepinephrine from the cytosol into synaptic vesicles for storage and subsequent release. wikipedia.orgpatsnap.com Inhibition of VMAT2 function by amphetamine-like substances leads to an increase in cytosolic monoamine concentrations, which can result in their release into the synapse. wikipedia.orgnih.gov

The influence of this compound on serotonin pathways is also primarily attributed to its function as a TAAR1 agonist. mdpi.com TAAR1 activation is known to modulate serotonergic systems. nih.gov Additionally, there is evidence suggesting that N,N-DMPEA acts as a ligand for the 5-HT1A receptor in rats. wikipedia.org However, in vitro binding affinity studies have indicated that its affinity for this receptor is low, with inhibition constants recorded as being greater than 3000 nanomolar. smolecule.com

Mechanisms of Action

Modulatory Effects on Central Neurotransmitter Systems

This compound exerts a broad modulatory influence on central neurotransmitter systems by interacting with multiple targets within the monoaminergic systems. mdpi.com Its chemical structure is similar to endogenous catecholamines such as adrenaline, noradrenaline, and dopamine. mdpi.com The principal mechanism of action is the activation of TAAR1, which subsequently regulates the signaling pathways of dopamine, norepinephrine, and serotonin. mdpi.comnih.gov This activity, combined with weak interactions at adrenergic receptors, results in a sympathomimetic effect by influencing the release and reuptake of key neurotransmitters. mdpi.com

Underlying Molecular and Cellular Mechanisms

The effects of this compound are rooted in its interactions with several specific molecular targets.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism : The most significant molecular mechanism is its role as an agonist at TAAR1. mdpi.com In vitro studies using cells overexpressing human TAAR1 demonstrated that this compound activates the receptor with a moderate potency and efficacy. mdpi.com TAAR1 is a G-protein coupled receptor that plays a crucial role in regulating monoaminergic neurotransmission. nih.gov

Vesicular Monoamine Transporter 2 (VMAT2) Interaction : Based on the pharmacology of structurally related phenethylamines like methamphetamine, a likely mechanism of action is the interaction with VMAT2. wikipedia.orgwikipedia.org This protein transports monoamines into synaptic vesicles. wikipedia.org Inhibition of VMAT2 prevents the sequestration of neurotransmitters, leading to increased cytosolic levels and subsequent release. nih.gov

Serotonin 1A (5-HT1A) Receptor Ligand Activity : Evidence suggests N,N-DMPEA is a ligand at 5-HT1A receptors, although with a low binding affinity. wikipedia.orgsmolecule.com

The following table summarizes the in vitro receptor activation data for this compound.

ReceptorAgonist Potency (EC50)Agonist Efficacy (Emax)
TAAR1 21 µM64%
ADRα1B 5.7 µM37%
ADRα1D 8.4 µM7.9%
Data derived from an in vitro study on human receptors. Emax is relative to the maximal effect of a full agonist for the respective receptor. mdpi.com

Comparative Pharmacological Analysis

Structure-Activity Relationships (SAR) within Phenethylamine (B48288) Derivatives

The pharmacological properties of phenethylamine derivatives are intricately linked to their molecular structure. The foundational phenethylamine scaffold, consisting of a phenyl ring connected to an amino group by a two-carbon chain, allows for numerous substitutions that systematically alter its biological activity. Modifications can be made at the phenyl ring, the ethyl sidechain, and the amino group, each influencing the compound's affinity and efficacy at various receptors and transporters.

Key structural modifications and their general effects include:

N-Alkylation: The addition of alkyl groups to the nitrogen atom influences a compound's potency and its mechanism of action. Mono-methylation, as seen in methamphetamine, often enhances stimulant properties compared to the primary amine (amphetamine). However, di-methylation, as in N,N-Dimethylphenethylamine (N,N-DMPEA), can alter this activity. For instance, N-methylation has been shown to reduce the behavioral activity of methamphetamine by 5- to 10-fold. johnshopkins.edu

Alpha-Alkylation (α-Alkylation): Adding an alkyl group, typically a methyl group, to the alpha carbon of the ethyl sidechain (the carbon closest to the nitrogen) provides resistance to metabolism by monoamine oxidase (MAO). This structural feature is present in amphetamine and methamphetamine and contributes to their longer duration of action.

Ring Substitution: Adding substituents to the phenyl ring can dramatically change the pharmacological profile. For example, the addition of hydroxyl or methoxy groups can shift the activity towards specific adrenergic or serotonergic receptors. nih.gov Alkyl or halogen groups on the phenyl ring, particularly at the para position, have been shown to exert positive effects on the binding affinity for the 5-HT2A receptor. nih.govnih.gov

These structural modifications determine how the molecule interacts with targets such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and trace amine-associated receptor 1 (TAAR1). For example, within a series of β-phenethylamine derivatives, compounds with longer alkyl groups and smaller ring sizes at the alkylamine position demonstrated stronger inhibitory effects on dopamine reuptake. koreascience.kr The addition of an N-benzyl group to phenethylamine hallucinogens can produce a marked increase in 5-HT2A receptor binding affinity and potency. nih.gov N,N-DMPEA's specific structure, with two methyl groups on the nitrogen and no alpha-methylation, dictates its unique pharmacological profile compared to its isomers and analogs.

Comparative Studies with this compound Positional Isomers and Analogs

This compound (N,N-DMPEA) and methamphetamine are positional isomers, meaning they share the same chemical formula (C10H15N) but differ in the arrangement of their atoms. wikipedia.org Both molecules are built upon the same core phenethylamine structure.

The key structural difference lies in the placement of the two methyl groups:

This compound (N,N-DMPEA): Both methyl groups are attached to the nitrogen atom of the amino group.

Methamphetamine (N,α-Dimethylphenethylamine): One methyl group is attached to the nitrogen atom (N-methyl), and the second is attached to the alpha (α) carbon of the ethyl sidechain.

This seemingly minor distinction—the position of a single methyl group—leads to significant differences in their three-dimensional shape, metabolic stability, and interaction with biological targets. The α-methyl group in methamphetamine, for instance, provides steric hindrance that protects it from rapid degradation by monoamine oxidase (MAO), a feature that N,N-DMPEA lacks.

Table 1: Structural Comparison of N,N-DMPEA and Methamphetamine
FeatureThis compound (N,N-DMPEA)Methamphetamine
Chemical FormulaC10H15NC10H15N
Core StructurePhenethylaminePhenethylamine
N-MethylationDimethylated (N,N-)Monomethylated (N-)
α-MethylationAbsentPresent

The structural differences between N,N-DMPEA and methamphetamine translate into distinct neurochemical and biological profiles. While both interact with monoaminergic systems, their potency and mechanisms of action differ significantly.

Studies on N,N-dimethylamphetamine (N,N-DMA), an analog of N,N-DMPEA with an alpha-methyl group, provide insight into the effects of N,N-dimethylation. N,N-DMA is considerably less potent than methamphetamine as both a dopaminergic and serotonergic neurotoxin. nih.govresearchgate.net The dopamine-depleting effects of N,N-DMA were found to be approximately one-eighth of those of methamphetamine. nih.govresearchgate.net Furthermore, while methamphetamine produced significant depletion of serotonin in the rat brain, equivalent doses of N,N-DMA did not produce long-lasting serotonin depletion. nih.govresearchgate.net Research indicates that N-methylation can dissociate the neurotoxic effects of methamphetamine from its behavioral effects. johnshopkins.edumdma.ch

Table 2: Comparative Neurochemical Effects of N,N-Dimethylated Analogs vs. Methamphetamine
Neurochemical EffectN,N-Dimethylamphetamine (N,N-DMA)Methamphetamine
Dopamine Depletion Potency~1/8th that of Methamphetamine nih.govresearchgate.netHigh
Serotonin Depletion (Rat Brain)No long-lasting depletion observed nih.govresearchgate.netSignificant (82% depletion at equivalent doses) nih.govresearchgate.net
Behavioral Potency~1/10th that of Methamphetamine mdma.chHigh

Amphetamine, the parent compound of methamphetamine, lacks any methylation on the nitrogen atom (it is a primary amine) but possesses the characteristic α-methyl group. The primary neurochemical difference between amphetamine and methamphetamine is that methamphetamine is generally considered to be a more potent central nervous system stimulant.

When comparing N,N-DMPEA to amphetamine, two key structural differences are apparent:

N-Alkylation: N,N-DMPEA is N,N-dimethylated, whereas amphetamine is a primary amine.

α-Methylation: N,N-DMPEA lacks the α-methyl group that is present in amphetamine and contributes to its metabolic stability and potency as a monoamine releaser.

N-Methylphenethylamine (NMPEA) is another analog that differs from N,N-DMPEA by a single methyl group. NMPEA has one methyl group on the nitrogen atom, while N,N-DMPEA has two. Neither compound has the α-methyl group found in methamphetamine or amphetamine, making both susceptible to MAO degradation.

The addition of a second methyl group to the nitrogen (from NMPEA to N,N-DMPEA) generally leads to a decrease in potency regarding classical monoamine release and reuptake inhibition. This is consistent with the broader SAR of phenethylamines, where increasing the steric bulk on the nitrogen atom can reduce interaction with monoamine transporters. While direct comparative studies are limited, it is known that N,N-DMPEA acts as a TAAR1 agonist. wikipedia.org The activity of NMPEA at TAAR1 is less characterized, but the general trend suggests that the N,N-dimethyl configuration may have a different affinity and efficacy at this receptor compared to the N-methyl configuration. The primary difference is likely to be one of potency, with N,N-DMPEA expected to be a weaker monoamine releaser than NMPEA.

Comparison with N,N-Dimethyldopamine

This compound (N,N-DMPEA) and N,N-Dimethyldopamine (DMDA) are structurally related phenethylamines, but their pharmacological profiles exhibit notable differences, primarily due to the presence of two hydroxyl groups on the phenyl ring of DMDA, which are absent in N,N-DMPEA. This structural variation significantly influences their interaction with biological targets.

N,N-DMPEA's primary mechanism of action is understood to be mediated through its activity as an agonist at the human trace amine-associated receptor 1 (TAAR1). wikipedia.org Evidence also suggests it functions as a 5-HT1A ligand in rats. wikipedia.org Its effects are linked to the modulation of monoamine neurotransmission, which is consistent with the function of TAAR1. smolecule.comwikipedia.org

In contrast, pharmacological investigations of DMDA have focused on its relationship with the dopaminergic system, given its structural similarity to dopamine. Receptor binding studies using receptors from pig anterior pituitary have determined its affinity for D2 dopamine receptors. wikipedia.org In these studies, DMDA exhibited a high-affinity state (Ka) of 20 nM and a low-affinity state (Ka) of 10200 nM. wikipedia.org For comparison, dopamine's affinities were 7.5 nM and 4300 nM, respectively, indicating DMDA has a slightly lower affinity for the D2 receptor than dopamine itself. wikipedia.org

Furthermore, functional assays differentiate the two compounds. Early studies showed that unlike dopamine, DMDA did not cause a significant release of norepinephrine from the mouse heart. wikipedia.org It also proved to be inactive in mouse models for stimulating adenylate cyclase activity, a key function of dopamine receptor activation. wikipedia.org This suggests that while DMDA can bind to dopamine receptors, its functional efficacy and broader physiological effects, such as neurotransmitter release, are significantly diminished compared to dopamine and other related compounds.

FeatureThis compound (N,N-DMPEA)N,N-Dimethyldopamine (DMDA)
Primary Molecular Target(s)TAAR1 Agonist, 5-HT1A Ligand wikipedia.orgDopamine D2 Receptor Ligand wikipedia.org
Mechanism of ActionModulation of monoamine systems via TAAR1 activation smolecule.comwikipedia.orgBinds to D2 receptors; lacks significant norepinephrine-releasing activity wikipedia.org
Receptor Binding AffinityAffinity for TAAR1 and 5-HT1A receptors established wikipedia.orgD2 Receptor: Kahigh = 20 nM; Kalow = 10200 nM wikipedia.org

Comparison with Benzphetamine (N-benzyl-N,α-dimethylphenethylamine)

Benzphetamine is a sympathomimetic amine with a pharmacological profile more aligned with traditional amphetamine-type stimulants, distinguishing it significantly from N,N-DMPEA. drugs.comwikipedia.org Marketed as an appetite suppressant, Benzphetamine's primary mechanism of action is believed to involve the stimulation of the central nervous system, specifically by promoting the release of norepinephrine and/or dopamine from nerve terminals in the lateral hypothalamic feeding center. drugs.comwikipedia.org This action as a monoamine releasing agent is a hallmark of the amphetamine family.

A crucial pharmacological distinction is that Benzphetamine is a prodrug; it is metabolized in the body to active stimulants, namely dextroamphetamine and dextromethamphetamine. wikipedia.org These metabolites are potent CNS stimulants and are largely responsible for the pharmacological effects of Benzphetamine.

In contrast, N,N-DMPEA is not known to be a prodrug for more potent stimulants. Its mechanism is not primarily centered on the large-scale release of monoamines in the same manner as amphetamines. Instead, its stimulant properties are attributed to its action as a TAAR1 agonist. wikipedia.org Activation of TAAR1 provides a modulatory influence on dopamine and norepinephrine signaling, which differs from the direct and robust release caused by compounds like Benzphetamine's metabolites. smolecule.commrsupplement.com.au Furthermore, the metabolic pathway for N,N-DMPEA involves monoamine oxidase-B (MAO-B), which is responsible for its rapid clearance. smolecule.com

While both molecules produce stimulant effects, their pathways to achieving these effects are fundamentally different. Benzphetamine acts indirectly as a prodrug for classic releasing agents, whereas N,N-DMPEA acts directly on a distinct receptor system (TAAR1) to modulate neurotransmitter activity.

FeatureThis compound (N,N-DMPEA)Benzphetamine
Primary MechanismTAAR1 Agonist wikipedia.orgNorepinephrine and/or Dopamine Releasing Agent wikipedia.org
MetabolismMetabolized by Monoamine Oxidase-B (MAO-B) smolecule.comProdrug, metabolized to Dextroamphetamine and Dextromethamphetamine wikipedia.org
Pharmacological ClassTrace AmineSympathomimetic Amine drugs.com

Broader Bioactivity within the Phenethylamine Class

The 2-phenethylamine structure is a foundational scaffold for a vast array of neuroactive compounds, both endogenous and synthetic. nih.gov The bioactivity of this class is exceptionally diverse, with minor structural modifications leading to significant shifts in pharmacological effects. mdpi.com this compound represents one specific variation within this broad chemical space.

Phenethylamines exert their effects by interacting with multiple targets within the central nervous system. The parent compound, phenethylamine, acts as a releasing agent of norepinephrine and dopamine and is a potent agonist of TAAR1. wikipedia.org Other members of this class can function as:

Neurotransmitter Releasing Agents: Compounds like amphetamine and methamphetamine potently release dopamine, norepinephrine, and serotonin from presynaptic terminals by interacting with monoamine transporters (DAT, NET, SERT) and the vesicular monoamine transporter 2 (VMAT2). mdpi.com

Reuptake Inhibitors: Some phenethylamine derivatives function by blocking the reuptake of monoamines from the synaptic cleft, thereby increasing their extracellular concentrations.

Receptor Agonists: The phenethylamine backbone is present in endogenous catecholamines such as dopamine, norepinephrine, and epinephrine, which are agonists at their respective dopamine and adrenergic receptors. nih.gov Other derivatives can act as potent agonists at serotonin receptors, with some (e.g., 2C-B) producing hallucinogenic effects through agonism of the 5-HT2A receptor. mdpi.com

Enzyme Substrates/Inhibitors: Many phenethylamines are substrates for monoamine oxidase (MAO), leading to their metabolic degradation. smolecule.com

The addition of methyl groups to the amine (as in N,N-DMPEA) or to the alpha-carbon of the ethyl chain, as well as substitutions on the phenyl ring, all serve to alter the compound's affinity and efficacy at these various targets. This chemical versatility is why the phenethylamine class encompasses compounds ranging from endogenous neurotransmitters and neuromodulators to therapeutic agents and potent psychoactive substances. nih.govresearchgate.net N,N-DMPEA's activity as a TAAR1 agonist places it within the sub-class of trace amines, which are increasingly recognized as important modulators of monoaminergic systems. wikipedia.org

Analytical Methodologies in Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are paramount for separating N,N-DMPEA from complex mixtures and enabling its precise measurement. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like N,N-Dimethylphenethylamine. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative identification and quantitative measurement. In the context of phenethylamines, GC-MS is instrumental in distinguishing between different structural isomers. iu.edu

However, it is important to note that regioisomers of some phenethylamines can produce nearly identical mass spectra, which can complicate identification. ojp.gov To overcome this challenge, derivatization techniques are often employed. By reacting the analyte with a derivatizing agent, a new compound with more favorable chromatographic properties and a more unique mass spectrum is formed. For instance, in the analysis of dimethylamine (B145610), a related compound, derivatization with benzoyl chloride to form N,N-dimethylbenzamide has been successfully used. nih.gov This approach can also be applied to N,N-DMPEA to enhance its detection and differentiation from other phenethylamines.

A typical GC-MS method for a derivatized amine involves a capillary column, such as an Rtx-5 amine (30 m × 0.32 mm × 1.50 μm), with helium as the carrier gas. nih.gov The temperature program of the GC oven is optimized to ensure good separation of the analyte from other components in the sample. The mass spectrometer is then used to detect the characteristic fragment ions of the derivatized N,N-DMPEA, allowing for its unambiguous identification and quantification.

Table 1: Example GC-MS Conditions for Analysis of a Derivatized Amine

ParameterValue
Column Rtx-5 amine (30 m × 0.32 mm × 1.50 μm)
Carrier Gas Helium
Column Flow Rate 2 mL/min
Derivatizing Agent Benzoyl chloride
Analyte (derivatized) N,N-dimethylbenzamide
Retention Time 8.5 min

This data is based on a method for a related compound and illustrates a potential approach for N,N-DMPEA. nih.gov

Method validation is a critical aspect of quantitative GC-MS analysis. This involves assessing parameters such as linearity, precision, and accuracy. nih.gov For example, a validated method for a derivatized dimethylamine demonstrated a correlation coefficient of >0.99 for linearity, a coefficient of variation (CV) of 1.9% for method precision, and a recovery of 80% to 98%. nih.gov Similar validation would be necessary for a method targeting N,N-DMPEA.

High-Performance Liquid Chromatography (HPLC) is another versatile and widely used technique for the analysis of this compound. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis or for those that are thermally unstable. HPLC offers a variety of separation modes, with reversed-phase chromatography being the most common for the analysis of phenethylamines. phenomenex.com

For the determination of amines like N,N-DMPEA, which may lack a strong chromophore for UV detection, pre-column derivatization is often employed to introduce a fluorescent or UV-absorbing tag. nih.govnih.gov This significantly enhances the sensitivity and selectivity of the method. For example, a reversed-phase HPLC method for the quantification of dimethylamine in biological samples utilizes pre-column derivatization with fluorenylmethylchloroformate to produce a stable, fluorescent product. nih.gov

Reversed-phase HPLC is a powerful technique for the separation and analysis of a wide range of compounds, including this compound. phenomenex.com In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. C18 columns are the most commonly used stationary phases due to their high surface area and excellent hydrophobic separation capabilities. phenomenex.com For analytes that are less retained on a C18 column, a C8 column can be used. phenomenex.com

A typical reversed-phase HPLC method for the analysis of a derivatized amine might use a gradient elution with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.gov The gradient allows for the efficient elution of compounds with varying polarities.

Table 2: Example RP-HPLC Method Parameters for a Derivatized Amine

ParameterValue
Column C18 (e.g., Ameritech Accurasil, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol-water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 205 nm
Column Temperature 30 °C

This data is based on a method for a related compound and illustrates a potential approach for N,N-DMPEA. nih.gov

The performance of an RP-HPLC method is evaluated through validation parameters such as linearity, recovery, and limit of detection. For instance, a validated method for N,N-dimethylformamide showed a good linear relationship with recoveries in the range of 98.4% - 107.3% and a low limit of detection. nih.gov

Diode-Array Detection (DAD), also known as Photodiode-Array (PDA) detection, is a powerful tool used in conjunction with HPLC. mdpi.com A DAD detector measures the absorbance of the eluent across a wide range of wavelengths simultaneously. mdpi.com This provides a three-dimensional data set of absorbance, wavelength, and time, which is incredibly useful for method development, peak purity assessment, and compound identification.

For the analysis of N,N-DMPEA, especially after derivatization to introduce a UV-absorbing chromophore, DAD can be used for simultaneous quantification of the target analyte and other compounds of interest. rsc.org The ability to extract chromatograms at different wavelengths allows for the optimization of sensitivity and selectivity for each analyte. mdpi.com For example, in the analysis of a mixture, different compounds may have their maximum absorbance at different wavelengths, and the DAD allows for the selection of the optimal wavelength for each. nih.gov

A validated HPLC-DAD method for the simultaneous quantification of multiple analytes will demonstrate appropriate selectivity, specificity, linearity, accuracy, and precision. nih.gov This ensures the reliability of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Separation and Determination

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for obtaining detailed structural information about molecules. For this compound, techniques like Fourier-Transform Infrared Spectroscopy provide valuable insights into its chemical bonds and functional groups, serving as a confirmatory tool alongside chromatographic methods.

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. thermofisher.com The Attenuated Total Reflectance (ATR) sampling technique is a particularly useful accessory for FTIR, as it allows for the direct analysis of solid and liquid samples with minimal to no sample preparation. researchgate.net

In the analysis of this compound, an FTIR-ATR spectrum would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. For example, one would expect to see peaks associated with the aromatic ring (C-H and C=C stretching), the aliphatic side chain (C-H stretching and bending), and the tertiary amine group (C-N stretching).

FTIR-ATR can also be used for quantitative analysis. researchgate.net By creating a calibration curve based on the absorbance of a specific peak at different concentrations, the amount of N,N-DMPEA in a sample can be determined. This approach has been successfully used for the quantification of other compounds, demonstrating good repeatability. thermofisher.com

Table 3: Potential Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C=C (Aromatic)Stretching1600-1450
C-N (Tertiary Amine)Stretching1250-1020
Aromatic C-HBending (Out-of-plane)900-675

This table is illustrative and based on general principles of infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of N,N-DMPEA, distinct signals corresponding to the different types of protons would be observed. The aromatic protons on the phenyl ring would appear in a specific region of the spectrum, typically as a complex multiplet. The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would produce separate signals, with their proximity to the aromatic ring and the nitrogen atom influencing their chemical shifts and splitting patterns. A characteristic singlet signal would represent the six equivalent protons of the two N-methyl (-N(CH₃)₂) groups.

Advanced Mass Spectrometry for High-Precision Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), are indispensable for the detection and quantification of N,N-DMPEA, especially in complex biological matrices. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

The fragmentation pattern of N,N-DMPEA under electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS/MS is characteristic and allows for its specific identification. A key fragmentation pathway for phenethylamines involves cleavage of the bond between the alpha (α) and beta (β) carbons of the side chain. For N,N-DMPEA, this β-cleavage is the predominant fragmentation route, leading to the formation of a highly stable iminium cation, [CH₂=N(CH₃)₂]⁺. This fragment produces a characteristic base peak in the mass spectrum at a mass-to-charge ratio (m/z) of 58. The molecular ion peak [M]⁺ would be observed at m/z 149, corresponding to the molecular weight of the compound.

IonChemical FormulaExpected m/zDescription
Molecular Ion [M]⁺C₁₀H₁₅N⁺149The intact molecule with one electron removed.
Base PeakC₃H₈N⁺58The highly stable iminium ion fragment resulting from β-cleavage of the ethyl side chain. This is typically the most abundant ion.

In Vivo Imaging Techniques

To understand the physiological and neurochemical effects of N,N-DMPEA within a living organism, advanced in vivo imaging and sampling techniques are utilized. These methods allow researchers to observe the compound's distribution and its impact on brain chemistry in real-time.

Positron Emission Tomography (PET) is a powerful nuclear medicine imaging technique that allows for the visualization and quantification of physiological processes. For the study of N,N-DMPEA, the compound is radiolabeled with a positron-emitting isotope, typically Carbon-11 (B1219553) ([¹¹C]), to create the radiotracer [¹¹C]DMPEA. This tracer was specifically developed to measure the activity of the enzyme monoamine oxidase-B (MAO-B) in the brain through a metabolic trapping method. researchgate.net

Following intravenous injection, the biodistribution of [¹¹C]DMPEA can be tracked throughout the body. Studies in mice have demonstrated rapid and significant uptake of radioactivity in the brain, peaking at approximately one minute post-injection before decreasing. researchgate.net

In human subjects, PET scans reveal that after an initial rapid uptake, the concentration of ¹¹C radioactivity in the brain continues to increase gradually over a period of 60 minutes. researchgate.net The distribution within the brain is not uniform; high levels of accumulation are observed in specific regions, including the basal ganglia and the thalamus. researchgate.net

SubjectBrain Uptake CharacteristicsRegions of High Accumulation
MiceRapid and high uptake, peaking at 1 minute post-injection, followed by a decrease. researchgate.netNot specified
HumansInitial rapid uptake followed by a gradual increase in radioactivity over 60 minutes. researchgate.netBasal Ganglia, Thalamus. researchgate.net

The accumulation of [¹¹C]DMPEA in specific brain regions is directly related to the local activity of monoamine oxidase-B (MAO-B). N,N-DMPEA is a substrate for MAO-B, meaning the enzyme metabolizes it. When [¹¹C]DMPEA enters the brain, it is oxidized by MAO-B into its corresponding aldehyde. This metabolite becomes "trapped" within the cells, leading to a buildup of radioactivity in areas with high MAO-B enzyme concentration.

The high accumulation of the tracer in the basal ganglia and thalamus, as observed in human PET studies, correlates well with the known high density of MAO-B in these brain regions. researchgate.net Therefore, the kinetics of [¹¹C]DMPEA trapping serve as an in vivo measure of regional brain MAO-B activity. researchgate.net

Brain microdialysis is an in vivo technique used to sample and measure the concentrations of substances, particularly neurotransmitters, in the extracellular fluid of specific brain regions. This method is critical for determining how a compound like N,N-DMPEA might alter neurochemical signaling.

The procedure involves the surgical implantation of a small, semipermeable microdialysis probe into a target brain area, such as the striatum or prefrontal cortex. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Small molecules present in the brain's extracellular space, including neurotransmitters like dopamine (B1211576) and serotonin (B10506), diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing fluid, known as the dialysate.

The collected dialysate samples are then analyzed, typically using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection. By measuring neurotransmitter levels before and after the administration of N,N-DMPEA, researchers can determine the compound's effect on the release and clearance of these key signaling molecules, providing insight into its mechanism of action at the synapse.

In Vitro and in Vivo Biological Studies

Cellular and Tissue Culture Models for Mechanistic Research

The mechanism of action of N,N-Dimethylphenethylamine (N,N-DMPEA) at the cellular level has been investigated using transfected cell lines engineered to express specific human receptors. These assays are crucial for determining the potency and efficacy of the compound at various receptor subtypes.

In a study characterizing several phenethylamine (B48288) analogues, N,N-DMPEA was evaluated for its agonist activity at human adrenergic receptors (ADRs) and Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netnih.govnih.gov The experiments utilized cell lines overexpressing these specific human receptors to measure the compound's ability to activate them. researchgate.netnih.gov

The results indicated that N,N-DMPEA acts as a weak agonist for the adrenergic receptors ADRα1B and ADRα1D. nih.gov More significant activity was observed at the Trace Amine-Associated Receptor 1, where it also demonstrated agonistic properties. nih.govwikipedia.org Specifically, N,N-DMPEA activated TAAR1 with an EC50 value of 21 µM and a maximal efficacy (Emax) of 64% relative to the reference agonist phenethylamine. nih.gov Its activity at adrenergic receptors was less potent, acting as a weak agonist with EC50 values of 34 µM for ADRα1B and 8.4 µM for ADRα1D, and corresponding low Emax values of 19% and 7.9% respectively, relative to the endogenous agonist adrenaline. nih.gov The compound showed no significant activation of ADRα1A, ADRα2A, ADRα2B, ADRβ1, or ADRβ2 receptors at concentrations up to 300 µM. nih.gov

These findings identify TAAR1 as a primary target for N,N-DMPEA, with weaker interactions at certain α-adrenergic receptor subtypes. nih.govwikipedia.org

Table 1: Receptor Activation Potency (EC50) and Efficacy (Emax) of this compound

ReceptorEC50 (µM)Emax (%)
TAAR12164
ADRα1B3419
ADRα1D8.47.9
ADRα1A>300-
ADRα2A>300-
ADRβ1>300-
ADRβ2>300-
Data sourced from a study using transfected human cell lines. Emax is relative to the maximal effect of a full agonist for the respective receptor. nih.gov

The potential for this compound to induce organ-specific toxicity has been examined using in vitro renal cell culture models. researchgate.net Given that phenethylamine and its derivatives can accumulate in the kidneys, research has focused on potential nephrotoxic effects. researchgate.net

In one study, an established in vitro renal cell culture method using human proximal tubule cells was employed to test the cytotoxicity of N,N-dimethyl-β-phenethylamine. researchgate.net The cells were directly exposed to increasing concentrations of the compound for 24 hours. researchgate.net The results of this research showed that N,N-dimethyl-β-phenethylamine, when administered alone, produced little to no evidence of toxicity to the renal cells. researchgate.net However, when it was tested in combination with 2-phenethylamine, a compound with which it is sometimes found in commercial dietary supplements, the mixture consistently produced evidence of potent injury to the proximal tubule cells, particularly at high concentrations. researchgate.net

Alongside general cytotoxicity, the impact of this compound on subcellular organelles critical for cell health, such as mitochondria, has been a subject of investigation. Mitochondrial dysfunction is a key indicator of cellular stress and a common mechanism of chemical-induced toxicity. nih.gov

Using the same human proximal tubule cell culture model, N,N-dimethyl-β-phenethylamine was evaluated for its potential to induce mitochondrial dysfunction. researchgate.net The study confirmed that while the compound on its own showed minimal adverse effects, its combination with 2-phenethylamine at high treatment concentrations led to clear evidence of mitochondrial dysfunction, correlating with the observed cytotoxicity and potent renal cell injury. researchgate.net This suggests a synergistic effect where the presence of another phenethylamine can potentiate mitochondrial damage. researchgate.net

In Vitro Cytotoxicity Assessments

Animal Models for Systemic and Neurobiological Investigations

To understand the absorption, distribution, metabolism, and excretion of N,N-DMPEA within a living system, pharmacokinetic and biodistribution studies have been conducted in rodent models. A key area of interest is the compound's ability to cross the blood-brain barrier and its distribution within the central nervous system.

For this purpose, a radiolabeled version of the compound, Carbon-11-labeled N,N-dimethylphenylethylamine ([11C]DMPEA), was synthesized for use as a tracer. researchgate.netnih.gov Biodistribution of this tracer was initially investigated in mice following intravenous injection. researchgate.netnih.gov The study revealed a rapid and high uptake of radioactivity in the brain, indicating that N,N-DMPEA readily crosses the blood-brain barrier. researchgate.netnih.gov The peak concentration of the tracer in the brain was reached just 1 minute after injection. Following this peak, the concentration began to decrease between 1 and 5 minutes post-injection, with a slower decline observed thereafter. researchgate.netnih.gov These findings demonstrate the rapid transit of N,N-DMPEA into the brain and its subsequent clearance. researchgate.netnih.gov

Pharmacokinetic and Biodistribution Studies in Rodents

Brain Uptake Kinetics and Blood-Brain Barrier Permeability

The ability of this compound to enter the central nervous system has been demonstrated through studies utilizing radiolabeled compounds. Research involving carbon-11-labeled N,N-DMPEA ([11C]DMPEA) has been instrumental in visualizing and quantifying its uptake into the brain. nih.gov

In studies with mice, intravenous injection of [11C]DMPEA resulted in rapid and substantial uptake of radioactivity into the brain. nih.gov The peak concentration was observed just one minute after injection, indicating swift permeability across the blood-brain barrier. Following this initial peak, radioactivity levels showed a decrease between one to five minutes and then a slower decline thereafter. nih.gov

Positron Emission Tomography (PET) scans in humans have further elucidated the kinetics of [11C]DMPEA in the brain. These studies confirmed a rapid initial uptake of the radiotracer, followed by a gradual increase in radioactivity over a 60-minute period. This pattern of accumulation suggests that the compound not only crosses the blood-brain barrier but is also retained or "trapped" within the brain, likely due to metabolic processes. nih.gov The highest accumulation of radioactivity was noted in the basal ganglia and thalamus. nih.gov

Table 1: Brain Uptake Kinetics of [11C]this compound

Species Method Key Findings Reference
Mice Biodistribution Study Rapid and high brain uptake, peaking at 1 minute post-injection. nih.gov
Tissue Distribution and Excretion Profiles

Beyond the brain, the distribution of N,N-DMPEA throughout the body has been investigated, primarily in preclinical models. Following administration, the compound distributes to various organs. The specific biodistribution studies in mice using [11C]DMPEA provided foundational data on its presence in different tissues, though detailed quantitative data across all organs from this specific study is limited in the available literature. nih.gov Generally, phenethylamines are known to distribute to various tissues, and their clearance is influenced by metabolic enzymes. nih.govresearchgate.net

Information regarding the specific excretion profiles of N,N-DMPEA is not extensively detailed in publicly available research. However, studies on analogous phenethylamine compounds indicate that metabolism and subsequent excretion are primary routes of elimination. nih.gov For similar compounds, metabolites are often found in urine, indicating renal clearance is a significant pathway. nih.gov

Neurochemical Impact in Rodent Brain

Modulation of Monoamine Oxidase Activity

This compound has been investigated for its interaction with monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov Research suggests that N,N-DMPEA interacts with MAO-B. wikipedia.org The development of [11C]DMPEA as a radiotracer for PET scans was specifically aimed at measuring MAO-B activity in vivo, using a metabolic trapping method. nih.gov This implies that N,N-DMPEA acts as a substrate for MAO-B, being metabolized by the enzyme, which in turn leads to the trapping of its radiolabeled metabolite in the brain. nih.gov Some research indicates it is likely an enzyme substrate and not an inhibitor of MAO-B. wikipedia.org

Analysis of Neurotransmitter Levels (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin)

While direct studies measuring the impact of N,N-DMPEA on dopamine, norepinephrine, and serotonin (B10506) levels in the rodent brain are not widely available, the effects of structurally related compounds provide significant insights. The parent compound, phenethylamine, has been shown to selectively increase brain norepinephrine levels in the medial preoptic nucleus of rats. nih.gov

The broader class of phenethylamines is known to interact with monoamine transporters, which can lead to the release of neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals. researchgate.netresearchgate.net For example, the trace amine β-phenylethylamine alters monoamine transporter function, leading to the efflux of dopamine and norepinephrine. researchgate.net Given N,N-DMPEA's activity as a TAAR1 agonist (see section 6.2.4), it is plausible that it modulates monoaminergic systems, as TAAR1 activation is known to influence these neurotransmitter pathways. researchgate.netnih.gov

Comparative In Vivo Neurotoxicity Studies with Structural Analogs

To understand the potential neurotoxicity of N,N-DMPEA, comparisons with its structural analogs are informative. One key analog is N,N-dimethylamphetamine (N,N-DMA), which has been studied alongside the known neurotoxin methamphetamine. nih.gov

In a study using mice, N,N-DMA was found to be considerably less potent as a dopaminergic and serotonergic neurotoxin compared to methamphetamine. nih.gov Like methamphetamine, N,N-DMA induced the degeneration of nerve terminals in the mouse striatum. However, the dopamine-depleting effects of N,N-DMA were approximately one-eighth of those caused by methamphetamine. nih.gov

Regarding serotonergic systems, N,N-DMA did not produce a long-lasting depletion of serotonin in either the mouse or rat brain. nih.govresearchgate.net This is in stark contrast to methamphetamine, which, under an identical dosing regimen, depleted serotonin in the rat brain by 82%. nih.govresearchgate.net These findings indicate that the N-methylation of methamphetamine to form N,N-DMA significantly reduces its neurotoxic potential on both dopamine and serotonin systems. nih.gov

Table 2: Comparative Neurotoxicity of N,N-Dimethylamphetamine (N,N-DMA) and Methamphetamine

Effect N,N-Dimethylamphetamine (N,N-DMA) Methamphetamine Reference
Dopamine Depletion in Mouse Striatum Approximately 1/8th the potency of methamphetamine. Potent, dose-related depletion. nih.gov

Role in Trace Amine Function within the Mammalian Nervous System

This compound is classified as a trace amine, a group of endogenous compounds structurally related to classical monoamine neurotransmitters. taylorandfrancis.com These molecules are recognized as playing neuromodulatory roles in the nervous system, largely through their interaction with Trace Amine-Associated Receptors (TAARs). taylorandfrancis.com

Specifically, N,N-DMPEA has been identified as an agonist of the human Trace Amine-Associated Receptor 1 (TAAR1). nih.gov In vitro studies using HEK293T cells transfected with the human TAAR1 receptor demonstrated that N,N-DMPEA activates this receptor. nih.gov The activation of TAAR1 by trace amines like N,N-DMPEA can modulate the activity of the dopamine, norepinephrine, and serotonin systems. researchgate.net This interaction is a key mechanism through which trace amines exert their influence on brain function. researchgate.nettaylorandfrancis.com

Table 3: this compound Activity at Human TAAR1

Compound EC₅₀ (µM) Eₘₐₓ (%) Reference
This compound 21 64 nih.gov

Human Studies in a Research Context

Positron Emission Tomography (PET) Imaging in Human Brain for Pharmacological Mapping

In a human study, the kinetics of [¹¹C]DMPEA were examined using positron emission tomography (PET) to assess its potential for measuring monoamine oxidase-B (MAO-B) activity in the brain. wikipedia.org Following the initial rapid uptake of the radiotracer, a gradual increase in ¹¹C radioactivity was observed over a 60-minute period. High accumulation of the radiotracer was noted in the basal ganglia and thalamus. wikipedia.org This metabolic trapping method is indicative of the compound's interaction with MAO-B in the human brain. wikipedia.org

Research Applications and Future Directions

Utility as a Radiotracer in Neurochemical Research

One of the most significant research applications of N,N-DMPEA is in the field of neuroimaging, specifically as a radiotracer for Positron Emission Tomography (PET). By labeling N,N-DMPEA with a positron-emitting isotope, such as Carbon-11 (B1219553) ([¹¹C]), researchers can visualize and quantify specific enzymatic activity within the living brain.

[¹¹C]-labeled N,N-DMPEA has been developed and evaluated as a selective radiotracer for the in vivo measurement of monoamine oxidase-B (MAO-B) activity. nih.govnih.gov MAO-B is a crucial enzyme involved in the metabolism of various biogenic amines, including dopamine (B1211576). nih.gov Altered MAO-B levels are implicated in several neurodegenerative and neurological disorders, making it an important biomarker. researchgate.net

The principle behind using [¹¹C]N,N-DMPEA is a metabolic trapping method. nih.gov When injected, the radiotracer readily crosses the blood-brain barrier and is metabolized by MAO-B into radioactive dimethylamine (B145610). nih.gov This metabolite is "trapped" within the brain tissue, and the accumulated radioactivity is proportional to the local MAO-B enzyme activity. This allows for the quantification and mapping of MAO-B distribution and activity using PET. nih.govnih.gov

Studies in mice have demonstrated the high selectivity of this method. Pretreatment with l-deprenyl, a specific MAO-B inhibitor, caused a dose-dependent reduction in the trapped radioactive metabolite in the brain. nih.gov Conversely, pretreatment with clorgyline, a specific MAO-A inhibitor, did not produce a significant reduction. nih.gov These findings confirm that N,N-DMPEA is a selective substrate for MAO-B both in vivo and in vitro. nih.gov

Human PET studies using [¹¹C]N,N-DMPEA have shown that radioactivity increases gradually over time following the initial uptake, with high accumulation in regions known to have dense MAO-B concentrations, such as the basal ganglia and thalamus. nih.gov This technique provides a powerful tool for comparing MAO-B activity in healthy individuals versus those with conditions like Alzheimer's or Parkinson's disease, where MAO-B levels are often elevated. nih.govresearchgate.net

Brain RegionRelative [¹¹C]N,N-DMPEA Accumulation (Index of MAO-B Activity)Key Function
Basal Ganglia HighMotor control, procedural learning, emotion
Thalamus HighRelaying sensory and motor signals, consciousness
Cortex ModerateHigher-order brain functions, thought, action
White Matter LowCommunication between brain regions

This table illustrates the typical regional distribution of MAO-B activity in the human brain as measured by [¹¹C]N,N-DMPEA PET, reflecting the known distribution of the enzyme. nih.gov

Implications for Understanding the Endogenous Trace Amine System and Neuromodulation

N,N-DMPEA is classified as a trace amine, a group of structurally related compounds found in the mammalian brain at much lower concentrations than classical monoamine neurotransmitters like dopamine and serotonin (B10506). nih.gov Despite their low levels, trace amines are potent neuromodulators that can significantly influence synaptic transmission. nih.govemory.edu

Research into N,N-DMPEA helps elucidate the function of the broader trace amine system. These amines exert their effects in part through a specific family of G protein-coupled receptors known as Trace Amine-Associated Receptors (TAARs). nih.govnih.gov N,N-DMPEA has been shown to act as an agonist at human TAAR1. wikipedia.org The activation of TAAR1 can modulate the activity of dopamine and serotonin systems, suggesting a complex regulatory role in mood, cognition, and arousal. nih.gov By studying the specific interactions of N,N-DMPEA with TAAR1 and other potential targets, researchers can better understand how the endogenous trace amine system fine-tunes the activity of major neurotransmitter pathways. researchgate.net

Potential as a Research Tool in the Study of Neuropsychiatric Conditions

Given its interactions with the MAO-B enzyme and the trace amine system, both of which are implicated in various psychiatric disorders, N,N-DMPEA serves as a valuable research tool for investigating the pathophysiology of these conditions. researchgate.netnih.gov For instance, altered MAO-B activity is a feature of several neurodegenerative and depressive disorders. researchgate.net Using [¹¹C]N,N-DMPEA PET allows researchers to explore the extent of these enzymatic changes in patient populations and correlate them with clinical symptoms or disease progression.

Furthermore, dysfunction in the trace amine system has been linked to disorders such as depression, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). nih.gov As a TAAR1 agonist, N,N-DMPEA can be used in preclinical models to probe the consequences of activating this system. wikipedia.org Such research can help validate the trace amine system as a therapeutic target and guide the development of novel drugs for psychiatric illnesses. nih.gov

Advanced Research Designs and Experimental Considerations

To ensure the validity and reliability of research involving N,N-DMPEA, particularly in preclinical and clinical studies, careful experimental design is crucial.

Like many xenobiotics, N,N-DMPEA is metabolized by the cytochrome P450 (CYP450) family of enzymes in the liver. webmd.comnih.gov This metabolic clearance can be a significant confounding variable in research. The rate of metabolism can vary due to genetic polymorphisms in CYP450 enzymes, co-administration of other drugs that inhibit or induce these enzymes, or underlying disease states. mdpi.comresearchgate.net

For example, if a study is investigating the central effects of N,N-DMPEA, variations in its metabolism by enzymes like CYP2D6 could alter its bioavailability and brain concentration, leading to misleading results. webmd.comnih.gov Advanced research designs must account for this by, for instance, genotyping subjects for relevant CYP450 alleles or using specific enzyme inhibitors in preclinical models to isolate the effects of the parent compound. mdpi.com

The power of using [¹¹C]N,N-DMPEA as a PET tracer is significantly enhanced when imaging data is integrated with behavioral assessments in animal models. nih.gov This multimodal approach allows researchers to directly correlate changes in regional MAO-B activity with specific behaviors relevant to neuropsychiatric disorders, such as anxiety, depression, or cognitive function. nih.govnih.gov

For instance, a study could use a rodent model of stress, measure MAO-B activity in brain regions like the amygdala and prefrontal cortex using PET, and simultaneously assess anxiety-like behaviors. nih.gov This integration provides a more comprehensive understanding of the neurobiological circuits underlying a specific condition and how a compound like N,N-DMPEA might modulate them. nih.gov Such approaches are critical for translating preclinical findings into clinically relevant insights. nih.gov

Academic Considerations in Toxicology and Safety Research

In Vitro Cytotoxicity Research

In vitro models are fundamental in toxicology for assessing the potential of a chemical to cause cellular damage. Such studies provide valuable, controlled data on mechanisms of toxicity, often focusing on specific cell types that are primary targets for a compound's effects.

The kidneys are a potential target for phenethylamine (B48288) derivatives, as these compounds can accumulate in renal tissues. Research has utilized in vitro renal cell culture methods to investigate the potential nephrotoxic effects of N,N-DMPEA. In one key study, human proximal tubule cells were exposed to the compound for 24 hours to evaluate cytotoxicity and mitochondrial dysfunction researchgate.net.

When applied alone, N,N-Dimethyl-β-phenethylamine produced minimal to no evidence of toxicity in these renal cells researchgate.net. This finding suggests a low intrinsic nephrotoxic potential for the compound in isolation under the tested conditions. However, the study's focus on combined effects reveals a more complex toxicological profile.

The toxic potential of a chemical can be significantly altered by the presence of other compounds. This is a particularly relevant consideration for N,N-DMPEA, which may be found in formulations with other structurally similar molecules.

A study investigating the combined effects of N,N-Dimethyl-β-phenethylamine and 2-phenethylamine demonstrated a potent synergistic interaction. While each compound was relatively non-toxic on its own, their combination at high concentrations led to significant proximal tubule cell injury researchgate.net. This potentiation effect highlights the importance of evaluating chemical mixtures, as single-compound toxicity data may not adequately predict outcomes in real-world scenarios where multiple substances are present researchgate.net. The findings underscore that a substance's safety profile can be context-dependent, with combined exposures leading to toxic effects not observed with individual components.

Table 1: Summary of In Vitro Nephrotoxicity Findings for N,N-Dimethyl-β-phenethylamine

Test Compound(s)Cell ModelObservationConclusion
N,N-Dimethyl-β-phenethylamine (alone)Human Proximal Tubule CellsLittle to no evidence of toxicityLow intrinsic nephrotoxicity in isolation researchgate.net
2-phenethylamine (alone)Human Proximal Tubule CellsLittle to no evidence of toxicityLow intrinsic nephrotoxicity in isolation researchgate.net
N,N-Dimethyl-β-phenethylamine + 2-phenethylamine (in combination)Human Proximal Tubule CellsPotent proximal tubule cell injury at high concentrationsSynergistic cytotoxicity, highlighting the potential for enhanced nephrotoxicity in combination researchgate.net

Neurotoxicological Investigations

The structural similarity of N,N-DMPEA to other psychoactive phenethylamines necessitates research into its potential effects on the nervous system. Neurotoxicological studies often examine effects on neuronal viability, function, and specific pathways, such as dopaminergic and serotonergic systems.

Direct scientific evidence detailing the effects of N,N-Dimethylphenethylamine on the degeneration of nerve terminals is limited. However, studies on closely related analogues provide context for potential areas of investigation. For instance, research on N,N-dimethylamphetamine (N,N-DMA), a structural analogue, has shown that it can induce the degeneration of dopaminergic nerve terminals in the mouse striatum nih.govresearchgate.net. It is crucial to note that N,N-DMA and N,N-DMPEA are distinct compounds, and the toxicological effects of one cannot be directly extrapolated to the other without specific investigation. The neurotoxicity of many phenethylamine derivatives is a significant concern, often linked to the damage of dopaminergic and serotonergic systems nih.govwikipedia.org.

Comparative toxicological studies are essential for understanding the relative risk of related compounds. While direct comparative studies placing N,N-DMPEA against other phenethylamines are not extensively detailed in available literature, broader research provides a framework for such analysis.

A study evaluating N,N-dimethylamphetamine (N,N-DMA) compared its neurotoxic potential to that of methamphetamine. The findings indicated that N,N-DMA is considerably less potent than methamphetamine as both a dopaminergic and serotonergic neurotoxin nih.govresearchgate.net. Specifically, the dopamine-depleting effects of N,N-DMA were found to be approximately one-eighth of those of methamphetamine nih.govresearchgate.net. Furthermore, unlike methamphetamine, N,N-DMA did not produce a long-lasting depletion of serotonin (B10506) in the rat brain nih.govresearchgate.net. This demonstrates that small structural modifications, such as N-methylation, can significantly alter the neurotoxic potency of a phenethylamine. While these findings relate to a different molecule, they highlight the principle that neurotoxic potential can vary significantly among closely related analogues.

Table 2: Comparative Neurotoxic Effects of N,N-DMA and Methamphetamine (for context)

CompoundEffect on Dopaminergic TerminalsEffect on Serotonergic Terminals (Rat Brain)Relative Potency
N,N-Dimethylamphetamine (N,N-DMA)Induced degeneration; dopamine (B1211576) depletionNo long-lasting depletion of serotoninDopamine depletion is ~1/8th that of Methamphetamine nih.govresearchgate.net
MethamphetamineInduced degeneration; potent dopamine depletionCaused an 82% depletion of serotoninSignificantly more potent than N,N-DMA nih.govresearchgate.net

General Safety Research Protocols for Handling in Laboratory Settings

The safe handling of chemical compounds in a research setting is governed by established safety protocols designed to minimize exposure and risk. For this compound, these protocols are based on its chemical properties and potential hazards.

Engineering Controls:

Ventilation: All handling of N,N-DMPEA, particularly when in powder or volatile form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

Hand Protection: Appropriate chemical-resistant gloves must be worn. The specific glove material should be selected based on breakthrough time and compatibility.

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.

Skin and Body Protection: A laboratory coat should be worn to protect against skin contact. Full-length pants and closed-toe shoes are required at all times in the laboratory.

Handling and Storage:

Handling: Avoid inhalation of dust, fumes, gas, mist, or vapors. Avoid direct contact with skin and eyes. Measures should be taken to prevent the buildup of electrostatic charge, and all sources of ignition should be eliminated from the handling area.

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It should be kept away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures:

Spills: In case of a spill, the area should be evacuated. Emergency procedures outlined in the institution's chemical safety manual should be followed.

First Aid (In case of exposure):

Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.

Eye Contact: Rinse the opened eye for several minutes under running water.

Inhalation: Move the individual to fresh air. If unconscious, place them in a stable side position for transportation.

In all cases of significant exposure, seek immediate medical attention.

Q & A

How can researchers ensure accurate quantification of N,N-Dimethylphenethylamine in complex biological matrices?

Basic Research Focus
To quantify this compound in biological samples, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Calibrate instruments using certified reference standards (e.g., this compound hydrochloride, Item No. 29754) to ensure traceability and minimize matrix interference . Validate methods by spiking known concentrations into plasma or tissue homogenates and assessing recovery rates (≥85%) and limits of detection (LOD < 1 ng/mL).

Advanced Research Focus
For low-abundance or metabolized forms, employ isotopic labeling (e.g., Carbon-11) via radiosynthesis to track pharmacokinetics. Radiolabeled this compound allows precise quantification in preclinical PET studies, enabling real-time monitoring of biodistribution and metabolic clearance .

What experimental designs are optimal for evaluating the neuropharmacological activity of this compound?

Basic Research Focus
Use in vitro receptor binding assays (e.g., dopamine or serotonin receptors) to screen for affinity. Apply competitive displacement techniques with radioligands like [³H]spiperone, and calculate IC₅₀ values. Validate findings with parallel studies on structurally related compounds (e.g., hordenine) to identify structure-activity relationships .

Advanced Research Focus
Design in vivo microdialysis studies in rodent models to measure extracellular neurotransmitter levels (dopamine, norepinephrine) in response to this compound. Pair with PET imaging using Carbon-11-labeled analogs to correlate regional brain uptake with behavioral outcomes . Control for confounding variables (e.g., metabolism by CYP enzymes) using knockout models or enzyme inhibitors.

How can conflicting data on the metabolic pathways of this compound be resolved?

Methodological Approach
Combine in vitro hepatic microsome assays with in vivo metabolite profiling. Incubate this compound with human liver microsomes and NADPH, then analyze metabolites via LC-HRMS. Compare results to urinary metabolites from animal models (e.g., rats) dosed with the compound. Use stable isotope labeling (e.g., deuterated analogs) to distinguish parent compounds from degradation products .

Data Reconciliation
Leverage computational tools (e.g., molecular docking or QSAR models) to predict enzyme interactions (e.g., MAO or CYP2D6). Validate predictions with enzyme inhibition assays and genetic silencing (siRNA) in cell lines .

What protocols are recommended for synthesizing isotopically labeled this compound for tracer studies?

Radiosynthesis Methodology
Use a two-step process: (1) Methylation of phenethylamine with [¹¹C]methyl iodide in the presence of a strong base (e.g., NaOH), and (2) purification via semi-preparative HPLC. Achieve radiochemical purity >95% and specific activity >1 GBq/μmol. Confirm structure with NMR and high-resolution MS .

Quality Control
Validate radiochemical stability under storage conditions (e.g., -80°C in ethanol) over 24 hours. Test for radiolysis by comparing fresh and aged samples using radio-TLC.

What safety protocols are critical when handling this compound in the laboratory?

Basic Precautions
Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood due to its flammability (flash point: 71°C) . Store in a flammable cabinet (storage code 10) away from oxidizers.

Advanced Mitigation
Implement spill containment measures (e.g., acid-neutralizing absorbents). For chronic exposure studies, monitor organ toxicity via histopathology (e.g., liver/kidney sections) in animal models .

How do structural modifications of this compound influence its receptor selectivity?

Comparative Analysis
Synthesize analogs (e.g., N,N-Diethylphenethylamine) and test binding affinity across receptor panels (dopamine D2, adrenergic α1). Use molecular dynamics simulations to map interactions (e.g., hydrogen bonding with Ser193 in D2 receptors). Correlate substituent effects (e.g., alkyl chain length) with functional activity (EC₅₀) in cAMP assays .

What methodologies assess the stability of this compound under varying storage conditions?

Stability Testing
Conduct accelerated degradation studies: Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 30 days. Analyze degradation products via LC-MS and quantify parent compound loss (<5% degradation acceptable). For long-term storage, recommend inert atmospheres (argon) and desiccants .

How do researchers differentiate the pharmacological effects of this compound from its analogs?

Experimental Design
Use head-to-head comparisons in dual-probe microdialysis (simultaneous administration of this compound and hordenine). Measure neurotransmitter release (e.g., dopamine) in striatal regions. Pair with behavioral assays (e.g., locomotor activity) to isolate structure-specific effects .

Statistical Differentiation
Apply multivariate analysis (PCA) to pharmacological datasets, highlighting variance attributed to structural features (e.g., hydroxylation at C4 in hordenine vs. methyl groups in this compound).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylphenethylamine
Reactant of Route 2
N,N-Dimethylphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.